molecular formula C15H14BrNO4 B2637697 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1210746-45-4

2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2637697
CAS No.: 1210746-45-4
M. Wt: 352.184
InChI Key: LKSKLUHEZSXQCK-UHFFFAOYSA-N
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Description

2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are often used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with 2-((2-ethylphenyl)amino)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted furan derivatives.

Scientific Research Applications

2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can form halogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromofuran-2-carboxylic acid: Shares the furan and bromine moieties but lacks the 2-((2-ethylphenyl)amino)-2-oxoethyl group.

    2-((2-Ethylphenyl)amino)-2-oxoethyl furan-2-carboxylate: Similar structure but without the bromine atom.

Uniqueness

2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is unique due to the combination of the furan ring, bromine atom, and the 2-((2-ethylphenyl)amino)-2-oxoethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-2-10-5-3-4-6-11(10)17-14(18)9-20-15(19)12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSKLUHEZSXQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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